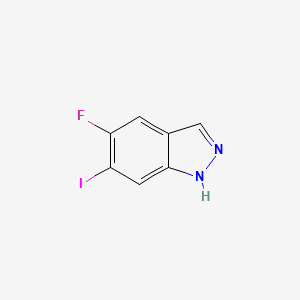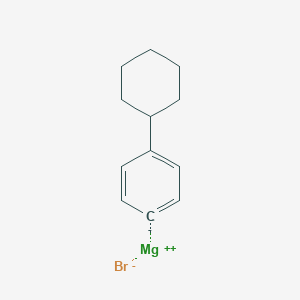
Scopine Methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopine Methiodide is a chemical compound derived from scopine, a tropane alkaloid. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference material in research and analytical studies due to its well-defined chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scopine Methiodide can be synthesized through the reaction of scopine with methyl iodide. The reaction typically involves the use of an organic solvent such as ether. The methiodide, which separates as an oil, crystallizes upon scratching and is then collected and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Scopine Methiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methiodide group.
Hydrolysis: This compound can be hydrolyzed to yield scopine and methyl iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields scopine and methanol.
Hydrolysis: Yields scopine and methyl iodide.
Aplicaciones Científicas De Investigación
Scopine Methiodide has a wide range of applications in scientific research:
Mecanismo De Acción
Scopine Methiodide exerts its effects by interacting with specific molecular targets. The compound is known to bind to muscarinic acetylcholine receptors, which are involved in various physiological processes. By binding to these receptors, this compound can modulate neurotransmitter release and influence neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
Scopolamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Hyoscyamine: A tropane alkaloid with comparable chemical properties but distinct biological effects.
Uniqueness
This compound is unique due to its specific binding affinity to muscarinic receptors and its distinct chemical structure, which allows for targeted interactions in various research applications .
Propiedades
Fórmula molecular |
C9H16INO2 |
|---|---|
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;iodide |
InChI |
InChI=1S/C9H16NO2.HI/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |
Clave InChI |
NIJNFKHGROEYNH-QGKDKGSHSA-M |
SMILES isomérico |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[I-] |
SMILES canónico |
C[N+]1(C2CC(CC1C3C2O3)O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



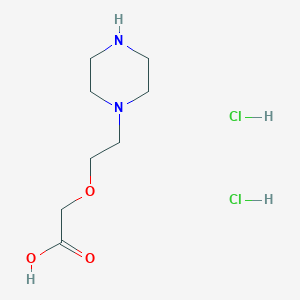
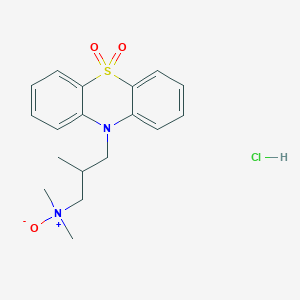
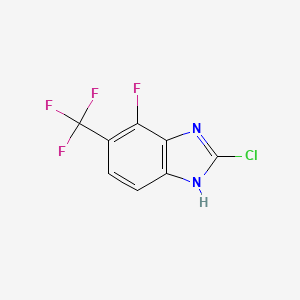
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
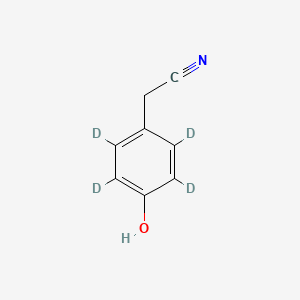
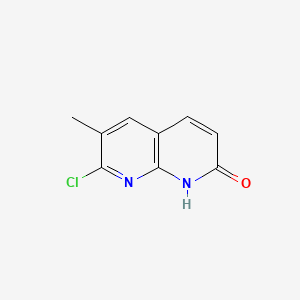
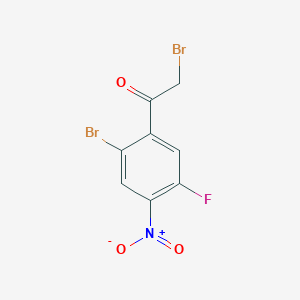
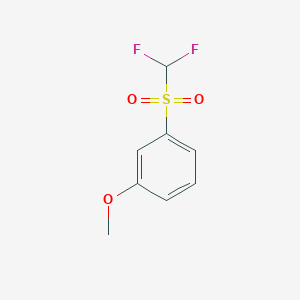
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)

